N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide, also known as EPOB, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. EPOB is a synthetic compound that was first synthesized in 2006 by researchers at the University of California, San Francisco.
Wirkmechanismus
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide inhibits the activity of several enzymes and proteins by binding to specific sites on these molecules, preventing them from carrying out their normal functions. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has also been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been shown to have several biochemical and physiological effects in various cell types. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anti-cancer agent. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has also been shown to reduce inflammation in animal models of inflammatory diseases, suggesting its potential as an anti-inflammatory agent. Additionally, N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been shown to improve cognitive function in animal models of neurodegenerative diseases, indicating its potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has several advantages for lab experiments. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has also been shown to have high specificity for its target molecules, reducing the potential for off-target effects. However, N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide also has some limitations for lab experiments. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide can be toxic at high concentrations, which can limit its use in cell culture experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide. One potential direction is the development of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide analogs with improved pharmacokinetic properties, such as increased solubility and reduced toxicity. Another potential direction is the investigation of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide's effects on other diseases, such as metabolic disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanisms of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide and its potential interactions with other molecules in the cell.
Synthesemethoden
The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide involves the reaction of 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid with 3-chloroanisidine in the presence of a base, followed by the addition of a coupling reagent to form the final product. The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been shown to inhibit the activity of several enzymes and proteins involved in these diseases, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-8-19-11-7-5-6-10(9-11)14(18)15-13-12(4-2)16-20-17-13/h5-7,9H,3-4,8H2,1-2H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNYYXUGIZSEET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.